molecular formula C20H25F3N4O3 B1680045 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 232953-52-5

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride

Cat. No.: B1680045
CAS No.: 232953-52-5
M. Wt: 426.4 g/mol
InChI Key: RCOBWVAGWYRNHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS-100329 involves several key steps. One of the primary intermediates, arylpiperazine, is prepared by reacting 2,4-difluoronitrobenzene with trifluoroethanol in the presence of potassium tert-butoxide to yield trifluoroethyl ether . Further steps involve the formation of the piperazine ring and subsequent modifications to achieve the final compound.

Industrial Production Methods

Industrial production of RS-100329 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

RS-100329 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated compounds and strong bases such as potassium tert-butoxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to modify specific functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of RS-100329 with modified functional groups.

Scientific Research Applications

RS-100329 has a wide range of scientific research applications:

Comparison with Similar Compounds

RS-100329 is compared with other alpha-1 adrenergic receptor antagonists such as prazosin and tamsulosin. Unlike prazosin and tamsulosin, RS-100329 shows significant selectivity for the alpha-1A subtype, making it more effective in targeting lower urinary tract tissues . Similar compounds include:

RS-100329’s unique selectivity profile and potent antagonistic effects make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

232953-52-5

Molecular Formula

C20H25F3N4O3

Molecular Weight

426.4 g/mol

IUPAC Name

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)

InChI Key

RCOBWVAGWYRNHZ-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl

Canonical SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RS-100329;  RS 100329;  RS100329;  RS 100329 HCl;  RS100329 HCl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
Reactant of Route 2
Reactant of Route 2
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
Reactant of Route 3
Reactant of Route 3
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
Reactant of Route 4
Reactant of Route 4
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
Reactant of Route 5
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
Reactant of Route 6
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride

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